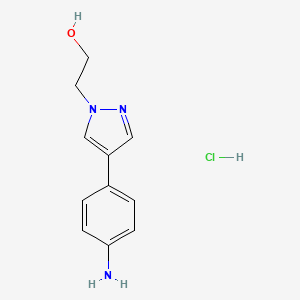
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further connected to an ethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the pyrazole intermediate.
Introduction of the Ethanol Moiety: The ethanol group is added via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the aminophenyl-pyrazole intermediate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: Inhibition of enzyme activities, modulation of receptor functions, and alteration of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)ethanol: Shares the aminophenyl and ethanol moieties but lacks the pyrazole ring.
4-Aminophenethyl alcohol: Similar structure but different functional groups and properties.
Uniqueness
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14ClN3O |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15;/h1-4,7-8,15H,5-6,12H2;1H |
Clé InChI |
KULDZGZQXFPUBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN(N=C2)CCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


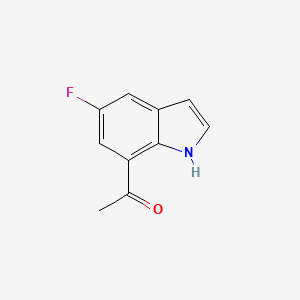
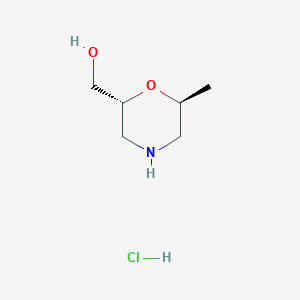
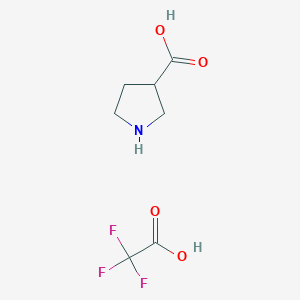
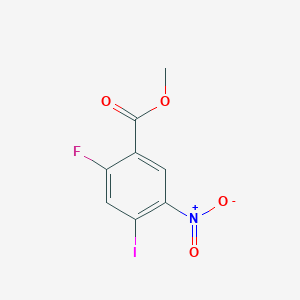
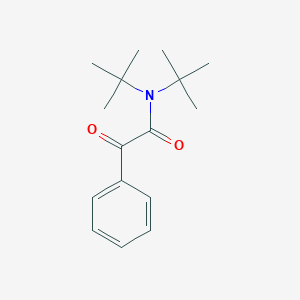
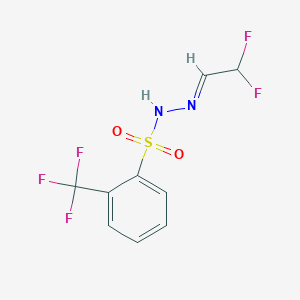

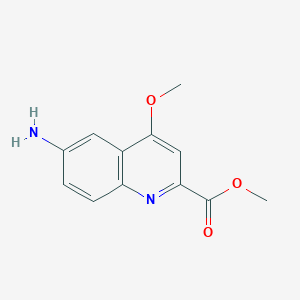
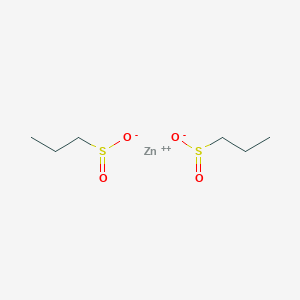
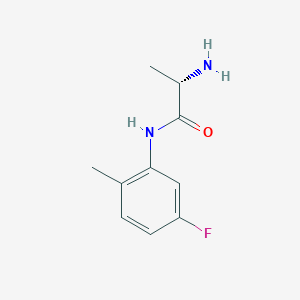

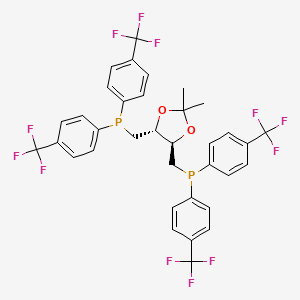
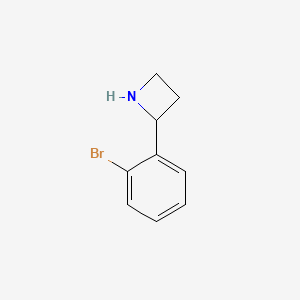
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)
